molecular formula C20H18ClFO3 B4818033 4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one

4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one

Cat. No. B4818033
M. Wt: 360.8 g/mol
InChI Key: AAPIECRLCUQTMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one, also known as XN43, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. XN43 belongs to the family of flavonoids, which are known for their antioxidant and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve multiple pathways. 4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). COX-2 is an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Inhibition of COX-2 by 4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one leads to a decrease in prostaglandin production and thus, anti-inflammatory effects. PDE-5 is an enzyme involved in the regulation of intracellular levels of cyclic guanosine monophosphate (cGMP), which is a signaling molecule involved in various physiological processes. Inhibition of PDE-5 by 4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one leads to an increase in cGMP levels and thus, vasodilation and improved blood flow.
Biochemical and Physiological Effects:
4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to have various biochemical and physiological effects. In cancer research, 4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. 4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins and thus, tumor invasion and metastasis. In inflammation research, 4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disorder research, 4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to protect against neuronal damage by inhibiting oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. 4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one has also been shown to have low toxicity and high stability, which makes it suitable for long-term experiments. However, 4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. 4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one also has limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one. One direction is to further investigate its mechanism of action, particularly its effects on various signaling pathways and enzymes. Another direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, research can be conducted to optimize the synthesis method of 4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one and improve its solubility in water for easier administration in experiments.

Scientific Research Applications

4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a common underlying factor in many diseases, and 4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

4-butyl-7-[(2-chloro-6-fluorophenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFO3/c1-2-3-5-13-10-20(23)25-19-11-14(8-9-15(13)19)24-12-16-17(21)6-4-7-18(16)22/h4,6-11H,2-3,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPIECRLCUQTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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